C=N Bond Configuration: Z (cis) in Target Compound vs. E (trans) in 4-Chloro Analog Determines Distinct Crystal Packing and Ligand Geometry
The target compound is explicitly designated with Z (Zusammen) stereochemistry about the azomethine C=N bond, as indicated by the '(Z)' descriptor in its IUPAC name . In contrast, single-crystal X-ray diffraction of the 4-chloro regioisomer {5-chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone unequivocally establishes an E (Entgegen) conformation, with the chloro-substituted rings forming a dihedral angle of 11.99(9)° with each other and angles of 74.95(9)° and 83.26(10)° with the unsubstituted phenyl ring [1]. The Z→E configurational switch alters the spatial orientation of the lone pair on the imine nitrogen and the pendant chlorophenyl ring, directly impacting (i) the bite angle and denticity of the ligand when coordinating transition metals, (ii) the propensity for intermolecular C—H⋯O hydrogen-bonded dimer formation observed in the E isomer, and (iii) the overall three-dimensional molecular electrostatic potential surface relevant to target binding.
| Evidence Dimension | Azomethine C=N bond configuration and associated dihedral angles between aromatic ring systems |
|---|---|
| Target Compound Data | Z (cis) configuration (specified in IUPAC nomenclature); crystallographic data not publicly available for direct comparison |
| Comparator Or Baseline | 4-chloro regioisomer: E (trans) configuration; dihedral angle between chloro-substituted rings = 11.99(9)°; dihedral angles with unsubstituted ring = 74.95(9)° and 83.26(10)° (from single-crystal XRD at 296 K) [1] |
| Quantified Difference | Qualitative configurational difference (Z vs. E); the E isomer exhibits defined dihedral angles establishing a specific three-dimensional architecture; the Z isomer necessarily presents a different spatial arrangement of the 3-chlorophenyl ring relative to the benzophenone core. |
| Conditions | Single-crystal X-ray diffraction; 296(2) K; Mo Kα radiation (λ = 0.71073 Å); C20H13Cl2NO, Mr = 354.21, monoclinic, space group P21/c |
Why This Matters
Z vs. E configuration determines the coordination geometry accessible to metal ions and the molecular shape recognized by biological targets, making the isomers non-interchangeable in structure-based design or metallodrug development.
- [1] Aslam, M.; Anis, I.; Afza, N.; et al. {5-Chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallogr. Sect. E 2012, 68 (3), o644. View Source
